Ethyl 5-methylpyrazine-2-carboxylate
Overview
Description
Ethyl 5-methylpyrazine-2-carboxylate is an organic compound with the molecular formula C8H10N2O2. It is a derivative of pyrazine, a nitrogen-containing heterocycle, and is characterized by the presence of an ethyl ester group at the 2-position and a methyl group at the 5-position of the pyrazine ring.
Mechanism of Action
Target of Action
The primary targets of Ethyl 5-methylpyrazine-2-carboxylate are currently unknown. This compound is a derivative of pyrazine, a class of compounds known for their diverse biological activities . .
Mode of Action
Pyrazine derivatives are known to interact with various biological targets, but the specific interactions of this compound remain to be elucidated .
Biochemical Pathways
Given the diversity of biological activities exhibited by pyrazine derivatives, it is likely that this compound could influence multiple pathways .
Result of Action
Given the diverse biological activities of pyrazine derivatives, it is likely that this compound could have multiple effects at the molecular and cellular level .
Action Environment
Factors such as temperature, pH, and the presence of other compounds could potentially affect the activity of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-methylpyrazine-2-carboxylate typically involves the esterification of 5-methylpyrazine-2-carboxylic acid. One common method is to react 5-methylpyrazine-2-carboxylic acid with ethanol in the presence of a catalytic amount of sulfuric acid. The reaction mixture is refluxed for several hours, followed by purification to obtain the desired ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining product purity .
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-methylpyrazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 5-methylpyrazine-2-carboxylic acid, while reduction may produce 5-methylpyrazine-2-methanol .
Scientific Research Applications
Ethyl 5-methylpyrazine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
- Methyl 5-methylpyrazine-2-carboxylate
- 5-Methylpyrazine-2-carboxylic acid
- Ethyl pyrazine-2-carboxylate
Comparison: this compound is unique due to the presence of both an ethyl ester group and a methyl group on the pyrazine ring. This structural feature can influence its reactivity and properties compared to similar compounds. For example, the ethyl ester group may enhance its solubility in organic solvents, while the methyl group can affect its steric and electronic properties .
Properties
IUPAC Name |
ethyl 5-methylpyrazine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-3-12-8(11)7-5-9-6(2)4-10-7/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKEZXLQHHZBQAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(N=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60583021 | |
Record name | Ethyl 5-methylpyrazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60583021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41110-34-3 | |
Record name | 2-Pyrazinecarboxylic acid, 5-methyl-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41110-34-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 5-methylpyrazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60583021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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